molecular formula C22H26N2O4 B2385472 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 941954-15-0

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B2385472
M. Wt: 382.46
InChI Key: OZVLOZWQISVACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods

  • A study discussed a high-yielding cyclisation process for producing isoquinoline derivatives, highlighting the efficiency of synthesis methods for similar compounds (King, 2007).

Structural and Physical Properties

  • Research on amide-containing isoquinoline derivatives, including structural aspects and properties when interacting with different acids, sheds light on the physical and chemical characteristics of similar compounds (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activity

  • Methoxy-indolo[2,1-a]isoquinolines, a related class of compounds, were synthesized and tested for cytostatic activity in vitro, showing potential in antitumor applications (Ambros, Angerer, & Wiegrebe, 1988).

Intermediate in Synthesis of Kinase Inhibitors

  • N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a similar compound, is a key intermediate for synthesizing selective EGFR kinase inhibitors, indicating potential pharmaceutical applications (Jiang et al., 2011).

Novel Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline Derivatives

  • A study on the synthesis and characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline derivatives highlights the exploration of novel molecular structures in this area (Zaki, Radwan, & El-Dean, 2017).

Insecticidal Applications

  • Pyridine derivatives, akin to the chemical structure , have been synthesized and found to possess strong aphidicidal activities, suggesting potential use in agriculture (Bakhite et al., 2014).

Fluorescent Labeling Reagent

  • 6-Methoxy-4-quinolone, a structurally related compound, has been identified as a novel fluorophore with strong fluorescence in a wide pH range, indicating its use as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).

Topoisomerase I Inhibitors

  • Research on indenoisoquinoline derivatives, with nitrogen heterocycles appended to the lactam side chain, showed potential as topoisomerase I inhibitors, which are important in cancer therapeutics (Nagarajan et al., 2006).

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-15(2)13-24-20-10-5-17(12-16(20)4-11-22(24)26)23-21(25)14-28-19-8-6-18(27-3)7-9-19/h5-10,12,15H,4,11,13-14H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVLOZWQISVACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide

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